(Z)-11-Hexadecenyl acetate
Overview
Description
(Z)-11-Hexadecenyl acetate is a chemical compound that has been identified as a sex pheromone component in various moth species. It is known to attract male moths and has been used in field studies to monitor and control moth populations. The compound is characterized by its ability to specifically attract certain species, such as the clover cutworm, Scotogramma trifolii, the armyworm, Pseudaletia unipuncta, and the southern pine coneworm, Dioryctria amatella . It is often used in combination with other pheromone components to enhance its effectiveness .
Synthesis Analysis
The synthesis of (Z)-11-Hexadecenyl acetate and related compounds has been explored in the context of creating sex pheromones for pest control. While the specific synthesis of (Z)-11-Hexadecenyl acetate is not detailed in the provided papers, related syntheses involve the coupling of ω-functionalized 1-alkynes with (Z)- or (E)-1-iodo-1-alkenes, indicating a potential pathway for the synthesis of (Z)-11-Hexadecenyl acetate as well . Additionally, the synthesis of structurally similar fatty acids with double bonds close to the omega end of the acyl chain has been achieved using (trimethylsilyl)acetylene, suggesting that similar strategies could be applied to the synthesis of (Z)-11-Hexadecenyl acetate .
Molecular Structure Analysis
The molecular structure of (Z)-11-Hexadecenyl acetate includes a long aliphatic chain with a double bond at the 11th carbon in the Z (cis) configuration and an ester functional group at the terminal end. This structure is crucial for its biological activity as a sex pheromone, as slight changes in the position of the double bond or the configuration can significantly alter its attractiveness to moths .
Chemical Reactions Analysis
The chemical reactions involving (Z)-11-Hexadecenyl acetate are primarily related to its function as a pheromone. In the environment, it interacts with the olfactory receptors of male moths, triggering a behavioral response that leads them to the source of the pheromone . The compound's reactivity in synthetic processes or its stability under various conditions is not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of (Z)-11-Hexadecenyl acetate that are relevant to its function as a pheromone include its volatility, which allows it to disperse in the air and be detected by moths at a distance. Its chemical stability ensures that it remains effective over time when used in traps or monitoring devices. The compound's effectiveness has been demonstrated in field tests, where varying concentrations were used to determine the optimal amount for attracting moths . The specificity of its attraction to certain moth species suggests that its molecular structure closely matches the natural pheromones produced by female moths of those species .
Scientific Research Applications
Sex Pheromone Components in Insects
Major Sex Pheromone Component : (Z)-11-Hexadecenyl acetate is identified as a major sex pheromone component in various moth species. It plays a crucial role in attracting males, as demonstrated in multiple field tests (Mazomenos, 1989), (Struble et al., 1980).
Biosynthesis and Regulation : The biosynthesis of (Z)-11-Hexadecenyl acetate in the sex pheromone of Sesamia nonagrioides is regulated by Pheromone Biosynthesis Activating Neuropeptide (PBAN). This process includes Delta(11)-desaturation, reduction, and acetylation of palmitic acid (Mas et al., 2000).
Behavioral Antagonists : In certain moth species, (Z)-11-Hexadecenyl acetate acts as a behavioral antagonist, affecting the olfactory and behavioral responses. Its presence can modify the attractiveness of other pheromone components, demonstrating its significant role in insect communication (Xu et al., 2016).
Field Trapping Efficacy : The compound has been used effectively in field trapping studies for various moth species, indicating its strong attractant properties. These studies have helped in understanding the ecological behavior and control of these species (Chisholm et al., 1979), (Palaniswamy et al., 1984).
Sex Pheromone Components Variation : Research has shown that different moth species may have variations in their sex pheromone components, including (Z)-11-Hexadecenyl acetate, demonstrating the diversity in chemical communication among insects (Peña et al., 1988).
Pheromone Biosynthesis : Studies on Mamestra brassicae L. (Lepidoptera: Noctuidae) have shown that the biosynthesis of (Z)-11-hexadecenyl acetate, starting from acetate via palmitic acid, is regulated by neurohormones, highlighting the complex biochemical pathways involved in pheromone production (Bestmann et al., 1989).
Safety And Hazards
This involves the potential dangers of handling the compound. It includes toxicity, flammability, and other safety concerns.
Future Directions
This involves potential future research directions. It could include potential uses, improvements in synthesis methods, or other areas of interest.
properties
IUPAC Name |
[(Z)-hexadec-11-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXLQSCEOHKTF-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6035730 | |
Record name | (Z)-11-Hexadecenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6035730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-11-Hexadecenyl acetate | |
CAS RN |
34010-21-4 | |
Record name | (Z)-11-Hexadecenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34010-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Hexadecenyl acetate, (11Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Hexadecen-1-ol, 1-acetate, (11Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-11-Hexadecenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6035730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-hexadec-11-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-HEXADECENYL ACETATE, (11Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TVB86A4XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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